molecular formula C14H15N5 B2468045 9-[(3,5-dimethylphenyl)methyl]-9H-purin-6-amine CAS No. 1410614-33-3

9-[(3,5-dimethylphenyl)methyl]-9H-purin-6-amine

Cat. No.: B2468045
CAS No.: 1410614-33-3
M. Wt: 253.309
InChI Key: YKWWCXRVPZWQFS-UHFFFAOYSA-N
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Description

9-[(3,5-dimethylphenyl)methyl]-9H-purin-6-amine is a chemical compound with the molecular formula C14H15N5 and a molecular weight of 253.31 g/mol . This compound is characterized by the presence of a purine ring system substituted with a 3,5-dimethylphenylmethyl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(3,5-dimethylphenyl)methyl]-9H-purin-6-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

9-[(3,5-dimethylphenyl)methyl]-9H-purin-6-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

9-[(3,5-dimethylphenyl)methyl]-9H-purin-6-amine is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as anticancer and antiviral agents.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-[(3,5-dimethylphenyl)methyl]-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 9-[(3,5-dimethylphenyl)methyl]-9H-purin-6-amine
  • 3,5-Dimethylphenol
  • (3,5-Dimethylphenyl)methanol

Uniqueness

This compound is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

9-[(3,5-dimethylphenyl)methyl]purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5/c1-9-3-10(2)5-11(4-9)6-19-8-18-12-13(15)16-7-17-14(12)19/h3-5,7-8H,6H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWWCXRVPZWQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CN2C=NC3=C(N=CN=C32)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1410614-33-3
Record name 9-[(3,5-dimethylphenyl)methyl]-9H-purin-6-amine
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